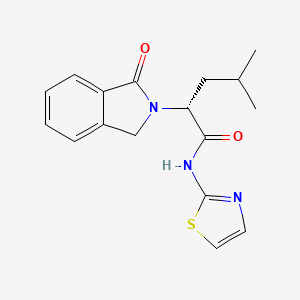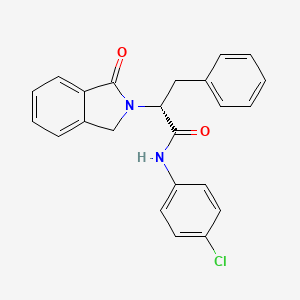
(2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide, also known as CPI-1189, is a novel small molecule drug that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been investigated in various scientific research studies.
Mechanism of Action
The mechanism of action of (2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For instance, it has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). In addition, it has been shown to reduce the activation of immune cells such as macrophages and T cells.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide is that it has been shown to have potent anti-inflammatory effects in preclinical studies, which makes it a promising candidate for the development of new therapies for inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Future Directions
There are several future directions for the study of (2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide. One potential direction is to investigate its potential use in combination with other drugs for the treatment of inflammatory diseases. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide involves a multi-step process that includes the reaction of 4-chloroaniline with 2-bromo-3-phenylpropanoic acid to form an intermediate product, which is then reacted with isatoic anhydride to yield this compound. The purity of the final product is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Scientific Research Applications
(2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide has been studied for its potential therapeutic applications in various scientific research studies. For instance, it has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. In addition, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-18-10-12-19(13-11-18)25-22(27)21(14-16-6-2-1-3-7-16)26-15-17-8-4-5-9-20(17)23(26)28/h1-13,21H,14-15H2,(H,25,27)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGAKKATSXKLH-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)
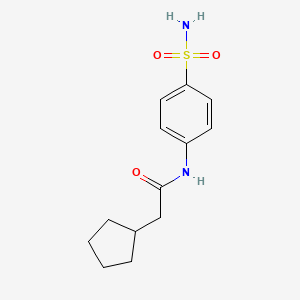
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
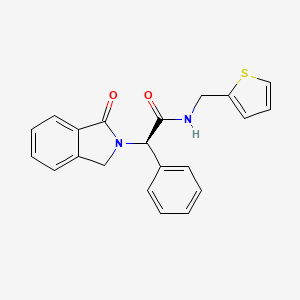
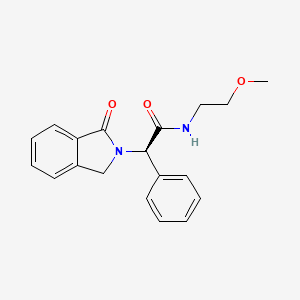
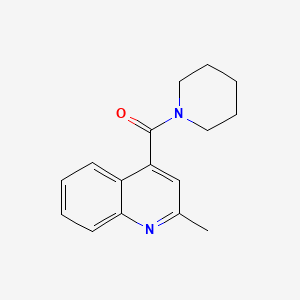
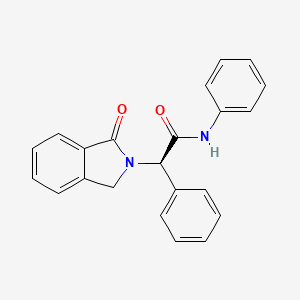
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
